N-Carbobenzyloxy-S-benzoyl-L-cysteine

Description

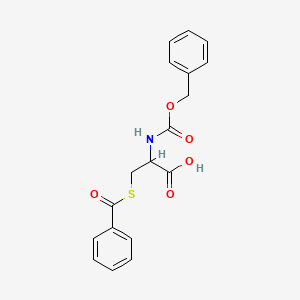

N-Carbobenzyloxy-S-benzoyl-L-cysteine is a protected derivative of L-cysteine, a sulfur-containing amino acid. Its molecular formula is C₁₈H₁₇NO₅S, with a molecular weight of 359.404 g/mol and CAS number 14390-50-2 . The compound features two protective groups:

- N-Carbobenzyloxy (Cbz): A traditional amine-protecting group removed via hydrogenolysis.

- S-Benzoyl: A thiol-protecting group introduced to prevent undesired disulfide bond formation during peptide synthesis.

This compound is used in peptide synthesis and pharmaceutical research, where selective protection of functional groups is critical.

Properties

IUPAC Name |

3-benzoylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c20-16(21)15(12-25-17(22)14-9-5-2-6-10-14)19-18(23)24-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,23)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXFVAMPPOGQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14390-50-2 | |

| Record name | MLS002703351 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-CARBOBENZYLOXY-S-BENZOYL-L-CYSTEINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Protection of the Amino Group: The amino group of L-cysteine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide. This forms the N-carbobenzyloxy-L-cysteine intermediate.

Benzoylation of the Thiol Group: The thiol group of the intermediate is then benzoylated using benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: The industrial production of N-Carbobenzyloxy-S-benzoyl-L-cysteine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Carbobenzyloxy-S-benzoyl-L-cysteine can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfoxides.

Reduction: The compound can be reduced to remove the benzoyl group, yielding N-carbobenzyloxy-L-cysteine.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: N-carbobenzyloxy-L-cysteine.

Substitution: Various N-carbobenzyloxy-S-acyl-L-cysteine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

CBZ-Cys and its derivatives have been investigated for their potential as antiviral agents. Research indicates that S-aryl cysteines can effectively target the human immunodeficiency virus (HIV), offering a promising avenue for the development of therapies for AIDS. The enantioselective synthesis of these compounds ensures high purity and efficacy, which are critical in pharmaceutical applications .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. For instance, the interactions of CBZ-Cys with various proteases have been explored, revealing its potential to modulate enzymatic activity through covalent binding to active site residues. This characteristic can be leveraged in the design of selective inhibitors for therapeutic purposes .

Biochemistry

Peptide Synthesis

CBZ-Cys serves as a protecting group in peptide synthesis, particularly in the formation of disulfide bonds. Its ability to protect the thiol group during peptide assembly allows for more complex structures to be synthesized without premature oxidation. This application is crucial in creating peptides with specific biological functions .

Substrate Specificity Studies

In biochemical research, CBZ-Cys has been utilized to study substrate specificity in aminopeptidases. By synthesizing libraries of substrates that include CBZ-Cys, researchers can evaluate how different amino acids influence enzyme activity, thereby providing insights into enzyme mechanisms and potential drug targets .

Polymer Science

Copolymerization Applications

Recent studies have explored the use of CBZ-Cys in the copolymerization processes involving N-carboxyanhydrides (NCAs). The compound's reactivity allows it to participate in random copolymerization reactions, leading to the formation of novel polymeric materials with tailored properties. These materials can be utilized in drug delivery systems or as scaffolds in tissue engineering .

Analytical Chemistry

Characterization Techniques

CBZ-Cys is often analyzed using high-performance liquid chromatography (HPLC) due to its distinct chromatographic properties. The purity and structural integrity of synthesized CBZ-Cys can be confirmed through various analytical techniques, ensuring that only high-quality compounds are used in research and industrial applications .

Mechanism of Action

The mechanism of action of N-Carbobenzyloxy-S-benzoyl-L-cysteine involves its ability to protect the amino and thiol groups of cysteine. This protection is crucial during peptide synthesis, as it prevents unwanted side reactions. The carbobenzyloxy group is typically removed under mild acidic conditions, while the benzoyl group can be removed by reduction or substitution reactions .

Comparison with Similar Compounds

S-Benzyl-N-Carbobenzyloxy-L-Cysteine

- Molecular Formula: C₁₈H₁₉NO₄S

- CAS : 5619-12-5

- Molecular Weight : 345.42 g/mol

- Key Differences :

- The S-benzyl group (C₆H₅CH₂-) replaces the S-benzoyl group (C₆H₅CO-).

- Benzyl groups are less electron-withdrawing than benzoyl, altering reactivity in nucleophilic substitutions.

- Higher solubility in organic solvents due to reduced polarity compared to the benzoyl derivative.

N-Carbobenzoxy-S-Benzyl-L-Cysteine

N-Boc-S-Benzyl-L-Cysteine

- Molecular Formula: C₁₅H₂₁NO₄S

- CAS: Not explicitly listed; see PubChem CID 2724757 .

- Key Differences: N-tert-butoxycarbonyl (Boc) replaces N-Cbz. Boc is removed under acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires hydrogenolysis. Boc-protected derivatives are preferred in solid-phase peptide synthesis due to orthogonal protection strategies .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-Carbobenzyloxy-S-benzoyl-L-cysteine, and how is structural confirmation achieved?

- Methodology : The compound is synthesized via sequential protection of cysteine's amino and thiol groups. For example, tert-butyl esters (e.g., tert-Butyl N-benzoyl-S-methyl-L-cysteinate) are used to stabilize reactive groups during reactions . Post-synthesis, structural confirmation relies on 1H NMR, 13C NMR, and HRMS to verify purity (≥95%) and confirm substituent positions. Yield optimization (e.g., 61–86% for tert-butyl derivatives) involves adjusting reaction times and acylating agents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1 skin sensitizer) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

- Spill Management : Clean with dry sand or alcohol-resistant foam; dispose via licensed waste facilities .

Q. How is this compound typically applied in peptide chemistry?

- Applications : The compound serves as a protected cysteine derivative in solid-phase peptide synthesis (SPPS). The benzoyl (S-benzoyl) and carbobenzyloxy (N-Cbz) groups prevent undesired side reactions during coupling. Deprotection is achieved via hydrogenolysis or mild acid treatment .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data for this compound under varying pH conditions?

- Strategies :

- Controlled Stability Assays : Conduct accelerated degradation studies using HPLC to monitor decomposition products at pH 2–12. Compare kinetics (e.g., half-life) to identify optimal storage buffers .

- Structural Analysis : Use LC-MS to identify hydrolyzed byproducts (e.g., free cysteine or benzoyl derivatives) and correlate with pH-dependent instability .

Q. What analytical methods resolve challenges in quantifying trace impurities in this compound batches?

- Techniques :

- HPLC-PDA : Detect impurities at 0.1% threshold using C18 columns and UV detection (210–254 nm) .

- Mass Spectrometry : HRMS identifies low-abundance byproducts (e.g., deprotected cysteine or oxidized species) .

- Data Interpretation : Cross-reference with synthetic intermediates (e.g., tert-butyl esters) to trace impurity origins .

Q. How does the steric bulk of the N-Cbz and S-benzoyl groups influence reactivity in peptide ligation strategies?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.